molecular formula C13H13F2N3O4S B2687065 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide CAS No. 2191213-64-4

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

Cat. No. B2687065
M. Wt: 345.32
InChI Key: UPLLYUFPXCZAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a chemical compound commonly known as DMS-53. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Self-association and Conformation Studies

  • Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has explored its self-association in solution and conformation using IR spectroscopy and quantum chemical methods. These studies reveal insights into hydrogen bonding and proton affinities within similar compounds, which can be relevant for understanding the behavior of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide in different environments (Sterkhova, Moskalik, & Shainyan, 2014).

Chemoselective N-Acylation Agents

  • Studies on the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, shed light on the structural reactivity relationship of such compounds. These insights are crucial for synthetic chemistry applications, where the precise functionalization of molecules is required (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Microbial Metabolism of Methanesulfonic Acid

  • Research into the microbial metabolism of methanesulfonic acid provides an understanding of how certain compounds can be biodegraded or utilized by microorganisms. This area of study is essential for assessing the environmental impact and biotechnological applications of sulfonamide compounds (Kelly & Murrell, 1999).

Synthesis and Molecular Recognition

  • The synthesis and study of molecular recognition capabilities of certain guanidine derivatives for dicarboxylic acids highlight the potential of similar compounds for chemical sensing or selective binding applications. Such studies can inform the design of sensors or drug delivery systems based on the molecular structure of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide (Yan-xing, 2004).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4S/c1-21-12-11(6-16-13(17-12)22-2)18-23(19,20)7-8-3-9(14)5-10(15)4-8/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLYUFPXCZAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

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